(RS)-3,5-DHPG
Overview
Description
2-amino-2-(3,5-dihydroxyphenyl)acetic acid is an alpha-amino acid.
Scientific Research Applications
Enzymatic Resolution and Pharmacological Activity
3,5-Dihydroxyphenylglycine (3,5-DHPG) has been studied for its ability to stimulate metabotropic glutamate receptor (mGluR) mediated phosphoinositide hydrolysis in the rat hippocampus. It was found that the mGluR activity primarily resides in the (S) enantiomer of 3,5-DHPG, which is significant for exploring mGluR pharmacology and function (Baker et al., 1995).
Biosynthesis and Occurrence in Peptide Natural Products
3,5-DHPG is a component of various peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. Its unusual non-proteinogenic aromatic amino acid structure is of significant interest in medicinal chemistry, highlighting the importance of phenylglycine-type amino acids in natural products (Al Toma et al., 2015).
Role in Vancomycin Biosynthesis
Research on the vancomycin biosynthetic pathway revealed that 3,5-DHPG is a crucial amino acid monomer in vancomycin. This nonproteinogenic amino acid is synthesized from malonyl-CoA by a set of enzymes (DpgA-D) in the biosynthetic cluster. DpgC, a unique enzyme in this process, is metal-free and cofactor-free, playing a vital role in the conversion of intermediates to 3,5-DHPG (Tseng et al., 2004).
Pharmacological Implications
(S)-3,5-DHPG, an enantiomer of 3,5-DHPG, has been reported to interact with different types of receptors, including mGluRs and NMDA receptors. It exhibits varied effects on second messengers in adult and neonatal tissues, indicating its potential in therapeutic applications for neuronal injury, learning, memory processes, and cardiovascular systems (Wišniewski & Car, 2006).
Use in Animal Models for Epilepsy
3,5-DHPG has been used in developing animal models to study epilepsy. It can induce epileptiform activity both in vitro and in vivo, making it a valuable tool in epilepsy research (Jian, 2009).
Synthetic Applications
3,5-DHPG has been used in the total synthesis of complex molecules, such as the cyclodepsipeptide cochinmicin I, which exhibits endothelin receptor antagonist activity. This illustrates the versatility of 3,5-DHPG in synthetic organic chemistry and its role in creating biologically active compounds (Schnegotzki et al., 2022).
Mechanism of Action
Biochemical Pathways
The biosynthesis of 3,5-Dihydroxyphenylglycine (RS)-3,5-DHPG involves a series of enzymatic reactions. Four proteins, DpgA–D, are required for the biosynthesis of this nonproteinogenic amino acid monomer . DpgA, a type III polyketide synthase, initiates the synthesis by condensing acetyl-CoA with three molecules of malonyl-CoA . The resulting compound then cyclizes to form a C8 intermediate . DpgB/D then dehydrates the intermediate, promoting the loss of water and isomerizing the product to aromatize the ring .
Result of Action
The activation of mGluR1 and mGluR5 by 3,5-Dihydroxyphenylglycine this compound can have various molecular and cellular effects. It has been investigated for therapeutic effects in the treatment of neuronal injury (such as those associated with ischemia or hypoxia), cognitive enhancement, and Alzheimer’s disease .
Safety and Hazards
Future Directions
The sequencing of biosynthesis gene clusters of chloroeremomycin, balhimycin, and pristinamycin has paved the way for intensive investigations on the biosynthesis of 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg), and phenylglycine (Phg) in recent years . This could lead to further understanding and potential applications of DHPG in the future.
Biochemical Analysis
Biochemical Properties
3,5-Dihydroxyphenylglycine interacts with group I metabotropic glutamate receptors (mGluRs) mGluR1 and mGluR5 . Agonist activity is found in only the (S)-isomer, and (S)-3,5-Dihydroxyphenylglycine may be a partial agonist of group I mGluRs .
Cellular Effects
The cellular effects of 3,5-Dihydroxyphenylglycine are primarily mediated through its interaction with mGluRs. As an agonist, it can activate these receptors, influencing various cellular processes. For instance, it has been investigated for therapeutic effects in the treatment of neuronal injury (such as those associated with ischemia or hypoxia), cognitive enhancement, and Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of 3,5-Dihydroxyphenylglycine involves its binding to mGluRs, specifically mGluR1 and mGluR5 This binding activates these receptors, leading to various downstream effects
Metabolic Pathways
3,5-Dihydroxyphenylglycine is enzymatically derived from the polyketide synthase pathway . This process involves several enzymes, including DpgA-D and 4-hydroxyphenylglycine transferase (Pgat) .
Properties
IUPAC Name |
2-amino-2-(3,5-dihydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWCUZPEFNHDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311536 | |
Record name | 3,5-Dihydroxyphenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146255-66-5 | |
Record name | 3,5-Dihydroxyphenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146255-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydroxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146255665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dihydroxyphenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIHYDROXYPHENYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YR2N37E6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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